molecular formula C8H15IO3 B1512453 Ethyl 4-(2-iodoethoxy)butanoate

Ethyl 4-(2-iodoethoxy)butanoate

Cat. No.: B1512453
M. Wt: 286.11 g/mol
InChI Key: ICGYTSYCORCFFD-UHFFFAOYSA-N
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Description

Ethyl 4-(2-iodoethoxy)butanoate (IUPAC name: ethyl 4-[2-(iodo)ethoxy]butanoate) is an organoiodine compound featuring an ethyl ester backbone with a 2-iodoethoxy substituent at the 4-position. The iodine atom in the ethoxy chain likely enhances its utility in nucleophilic substitution reactions, radiopharmaceutical labeling, or as a precursor for functionalized ethers.

Properties

Molecular Formula

C8H15IO3

Molecular Weight

286.11 g/mol

IUPAC Name

ethyl 4-(2-iodoethoxy)butanoate

InChI

InChI=1S/C8H15IO3/c1-2-12-8(10)4-3-6-11-7-5-9/h2-7H2,1H3

InChI Key

ICGYTSYCORCFFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOCCI

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares Ethyl 4-(2-iodoethoxy)butanoate with structurally related ethyl butanoate derivatives, focusing on substituent effects, reactivity, and applications.

Substituent-Driven Reactivity and Stability

Halogenated Derivatives
  • Ethyl 4-(2-Bromo-5-fluorophenoxy)butanoate (): Contains bromo and fluoro groups on the phenoxy ring. Bromine, while a good leaving group, is less polarizable than iodine, making the iodoethoxy variant more reactive in SN2 reactions. The fluorine atom introduces electron-withdrawing effects, stabilizing the aromatic ring but reducing nucleophilicity compared to the aliphatic iodoethoxy chain .
  • Ethyl 4-(4-Bromophenyl)butanoate (): A brominated aryl derivative. The absence of an ether linkage reduces its susceptibility to hydrolysis compared to the iodoethoxy analog. Such aryl bromides are typically used in Suzuki couplings, whereas the iodoethoxy group may favor alkylation or radioimaging applications .
Amino and Amide Derivatives
  • Ethyl 4-[ethyl(phenyl)amino]butanoate (): Features an ethylphenylamino group. Amino substituents enable hydrogen bonding, increasing solubility in polar solvents. In contrast, the iodoethoxy group enhances lipophilicity, favoring organic-phase reactions .
  • Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzimidazol-2-yl)butanoate (): A benzimidazole-containing derivative.
Aromatic and Heterocyclic Derivatives
  • Methyl 1-(4-ethoxy-4-oxobutyl)-4-(4-(benzyloxy)phenyl)-1H-pyrrole-2-carboxylate (): Incorporates a pyrrole ring and benzyloxy group. Such compounds are often intermediates in drug discovery .
  • Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (): Combines fluorophenyl and methoxyphenyl groups. Electron-withdrawing fluorine and electron-donating methoxy groups modulate electronic properties, whereas the iodoethoxy group primarily influences steric and kinetic reactivity .

Physicochemical Properties (Inferred from Analogs)

Compound Substituent Type Molecular Weight (g/mol) Key Reactivity/Stability Traits
This compound Aliphatic iodoether ~298.1 (estimated) High leaving-group ability; moderate stability in polar solvents
Ethyl 4-(2-bromo-5-fluorophenoxy)butanoate Aromatic bromo/fluoro 329.17 (calculated) Stabilized by aromaticity; SNAr reactivity
Ethyl 4-[ethyl(phenyl)amino]butanoate Aminoalkyl 235.33 Hydrogen bonding; base-sensitive
Ethyl 4-(4-bromophenyl)butanoate Aromatic bromo 271.15 Suzuki coupling precursor; hydrolytically stable

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